molecular formula C16H14FN5O2 B2836528 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide CAS No. 1004637-91-5

2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

Cat. No.: B2836528
CAS No.: 1004637-91-5
M. Wt: 327.319
InChI Key: DLDCENCXJDNZDQ-UHFFFAOYSA-N
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Description

2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom, a pyrazolyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with a fluorinated benzamide derivative. Key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: This often involves the condensation of amidines with β-dicarbonyl compounds.

    Coupling Reaction: The final step involves the coupling of the pyrazole and pyrimidine intermediates with a fluorinated benzamide using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the heterocyclic rings can enhance binding affinity and specificity to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[5-methyl-2-(4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide: Lacks the 6-methyl group on the pyrimidine ring.

    2-chloro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide: Substitutes chlorine for fluorine.

Uniqueness

The presence of the fluorine atom in 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to form strong interactions with biological targets.

Properties

IUPAC Name

2-fluoro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDCENCXJDNZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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